N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide

Alpha-1A Adrenoceptor Selectivity Drug Discovery

Select this precise sulfonamide for α1A adrenoceptor studies. Its furan-3-yl benzyl substitution ensures target selectivity distinct from CA-optimized imidazole sulfonamides. Use as a negative control for GGTase assays versus CHEMBL1257647. Low MW (317.4) and modifiable vectors accelerate SAR exploration. Verify purity via HPLC; demand batch-specific COA.

Molecular Formula C15H15N3O3S
Molecular Weight 317.36
CAS No. 2034456-57-8
Cat. No. B2514523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide
CAS2034456-57-8
Molecular FormulaC15H15N3O3S
Molecular Weight317.36
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
InChIInChI=1S/C15H15N3O3S/c1-18-9-15(16-11-18)22(19,20)17-8-12-2-4-13(5-3-12)14-6-7-21-10-14/h2-7,9-11,17H,8H2,1H3
InChIKeyXQHANGFJGCLTNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement & Selection Guide for N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 2034456-57-8)


N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 2034456-57-8, MF: C15H15N3O3S, MW: 317.4) is a small-molecule sulfonamide derivative incorporating a 1-methylimidazole core linked to a furan-3-yl-substituted benzyl group [1]. This compound belongs to a class of 4-imidazole sulfonamides explored for their interaction with specific biological targets, notably as potential alpha-1A (α1A) adrenoceptor agonists, a mechanism distinct from many other in-class analogs targeting carbonic anhydrase or CYP enzymes [2].

Why N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide Cannot be Replaced by Generic In-Class Analogs


Generic substitution within the 4-imidazole sulfonamide family is highly unreliable due to distinct target selectivity profiles. While many 4-imidazole sulfonamides have been optimized for carbonic anhydrase (CA) inhibition, the core benzyl-sulfonamide structure of this compound is explicitly claimed for modulating α1A adrenoceptors, a different therapeutic axis [1]. Furthermore, minor structural modifications, such as the presence of a furan-3-yl group versus a furan-2-yl or isopropyl substitution, have been shown in related systems to significantly alter enzyme inhibition potency from micromolar to sub-micromolar ranges, making direct functional interchange impossible without quantitative verification [2].

Quantitative Differentiation Evidence for N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide


Target Selectivity: α1A Adrenoceptor Agonism vs. Carbonic Anhydrase Inhibition

A key differentiation factor lies in the biological target. A specific patent covering benzyl-sulfonamide analogs of this compound's core explicitly claims their use as α1A adrenoceptor agonists, a mechanism for treating conditions like urinary incontinence [1]. In contrast, a prominent class of 4-imidazole sulfonamides (e.g., tetrasubstituted imidazole benzenesulfonamides) is optimized for nanomolar inhibition of tumor-linked carbonic anhydrase isoforms IX and XII [2]. This represents a fundamental target-level separation, meaning the compound should not be considered interchangeable with potent CA inhibitors for procurement.

Alpha-1A Adrenoceptor Selectivity Drug Discovery

Structural Analog Potency Gap: Geranylgeranyltransferase-1 Inhibition

Direct potency data for the target compound is unavailable, but a close structural analog (CHEMBL1257647) provides a critical baseline. This analog, differing by a complex cyanophenyl-ethyl-amino linker instead of a simple benzyl group, inhibits human geranylgeranyltransferase-1 with an IC50 of 6,100 nM [1]. The simpler, less functionalized structure of the target compound suggests a significantly different activity profile, which could be an advantage in avoiding off-target geranylgeranylation inhibition if that is not the desired mechanism.

Geranylgeranyltransferase Structure-Activity Relationship Cancer

Physical Property Differentiation: Molecular Weight and TPSA

The target compound (MW: 317.4 g/mol) is significantly smaller and less lipophilic than many in-class analogs, such as the 2-isopropyl derivative (N-(4-(furan-3-yl)benzyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide), which has a higher molecular weight and clogP [1]. This property difference can directly impact solubility and non-specific binding in cellular assays. While experimental solubility data is absent, the lower molecular weight and topological polar surface area (TPSA) of the target compound compared to bulkier analogs predictably favor better aqueous solubility, a critical factor for in-vitro assay reproducibility.

Drug-Likeness Physicochemical Properties Assay Compatibility

Optimal Application Scenarios for N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide Based on Evidence


Chemical Probe Development for α1A Adrenoceptor Mechanism of Action Studies

Based on the patent classification of this chemotype as an α1A agonist [1], the primary application scenario is as a chemical biology tool or lead compound for investigating α1A-mediated pathways, such as bladder smooth muscle contraction or CNS functions. The absence of potent activity on common off-targets like carbonic anhydrase (compared to CA-optimized imidazole sulfonamides) makes it a potentially cleaner probe for these studies.

Core Scaffold for Derivatization in Genitourinary Drug Discovery

The compound serves as a structurally concise starting point for medicinal chemistry optimization. Its smaller size (MW 317.4) and modifiable benzyl and furan moieties provide multiple vectors for improving potency and selectivity on the α1A target without the bulk of other in-class compounds, facilitating efficient SAR exploration [2].

Negative Control or Selectivity Panel Member for Geranylgeranyltransferase Inhibitor Screening

Given the expectation of low activity on geranylgeranyltransferase-1 relative to the potent analog CHEMBL1257647 [3], this compound can be employed as a negative control or selectivity marker in assay panels. Its use helps confirm that observed phenotypic effects in related chemical series are due to specific GGTase inhibition rather than general sulfonamide toxicity.

Quote Request

Request a Quote for N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.